molecular formula C18H16N2O3 B11205715 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid CAS No. 897767-09-8

3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid

Cat. No.: B11205715
CAS No.: 897767-09-8
M. Wt: 308.3 g/mol
InChI Key: DAIXVKAYQPSNDH-UHFFFAOYSA-N
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Description

3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid typically involves the condensation of 4-ethoxybenzaldehyde with indole-2-carboxylic acid in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted indole derivatives .

Scientific Research Applications

3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(E)-[(4-Ethoxyphenyl)imino]methyl]-1H-indole-2-carboxylic acid apart from similar compounds is its unique combination of the indole and 4-ethoxyphenyl moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

897767-09-8

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)iminomethyl]-1H-indole-2-carboxylic acid

InChI

InChI=1S/C18H16N2O3/c1-2-23-13-9-7-12(8-10-13)19-11-15-14-5-3-4-6-16(14)20-17(15)18(21)22/h3-11,20H,2H2,1H3,(H,21,22)

InChI Key

DAIXVKAYQPSNDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=C(NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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